molecular formula C18H23N3O4 B1446059 5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 1188338-55-7

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B1446059
CAS No.: 1188338-55-7
M. Wt: 345.4 g/mol
InChI Key: WTHIKUCEOWKTAM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS: 1188338-55-7) is a pyrazole derivative characterized by:

  • A 1-phenyl-1H-pyrazole core substituted at the 4-position with a methyl ester (–COOCH₃) group.
  • A 2-(tert-butoxycarbonylamino)ethyl (–CH₂CH₂NHBoc) side chain at the 5-position of the pyrazole ring.
  • Molecular formula: C₁₈H₂₃N₃O₄, with a molecular weight of 369.39 g/mol .

This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses .

Properties

IUPAC Name

methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)19-11-10-15-14(16(22)24-4)12-20-21(15)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHIKUCEOWKTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can act as a substrate for proteases, which cleave the Boc group to reveal the active amine, allowing for further reactions. Additionally, the compound may interact with other biomolecules such as nucleic acids, influencing their stability and function.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation. For instance, the Boc group can be cleaved by esterases, releasing the active amine, which can then participate in further biochemical reactions. Additionally, the compound may interact with transcription factors, altering their ability to bind DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the Boc group may degrade, leading to the release of the active amine. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as esterases and proteases, leading to the cleavage of the Boc group and the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing the overall biochemical and physiological response.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 288.33 g/mol
  • IUPAC Name : 5-(2-tert-butoxycarbonylaminoethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

The presence of the tert-butoxycarbonyl (Boc) group and the phenyl moiety contributes to its unique chemical properties, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The Boc-protected amine can be deprotected under acidic conditions, leading to an active amine form that may participate in further biochemical interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital for cellular functions.

Antioxidant Activity

Pyrazole derivatives have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in protecting cells from oxidative stress-related damage. Compounds with similar structures have shown promising results in antioxidant assays .

Case Studies and Research Findings

Study ReferenceFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives possess significant antioxidant and antimicrobial activities through various assays .
PMC Article (2023)Discussed the development of inhibitors targeting specific proteins in cancer cells, providing insights into how similar compounds might affect cellular processes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to 5-(2-tert-butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole derivatives exhibit significant anticancer activity. Research has focused on their ability to inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. In vitro assays have shown that these compounds can induce multipolar mitotic spindles, leading to cell death in cancer cells with multiple centrosomes .

Mechanism of Action
The mechanism involves the inhibition of the kinesin motor protein HSET, which clusters extra centrosomes during cell division. This disruption leads to aberrant mitotic spindle formation and subsequent cell death. The potency of these compounds has been enhanced through structural modifications, resulting in nanomolar biochemical activity .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential applications in developing new agrochemicals. Its derivatives have been tested for insecticidal and fungicidal properties, addressing the growing need for eco-friendly pest management solutions. For instance, studies on related pyrazole compounds have demonstrated effective control over agricultural pests while minimizing environmental impact .

Biocontrol Agents
In the context of sustainable agriculture, there is ongoing research into using such compounds as biocontrol agents against fungal pathogens affecting crops like cannabis. These compounds can be integrated into pest management systems to reduce reliance on synthetic pesticides .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition. Its ability to serve as a substrate or inhibitor for various enzymes makes it a valuable tool in understanding metabolic pathways and enzyme kinetics. Research has shown that modifications to the pyrazole structure can significantly alter its inhibitory effects on specific enzymes .

Structural Biology
Additionally, the study of this compound contributes to the field of structural biology by providing insights into ligand-receptor interactions at the molecular level. The ability to visualize how these compounds bind to their targets can lead to better drug design and development strategies .

Data Tables

Application Area Details
Medicinal Chemistry Anticancer properties through HSET inhibition; induces multipolarity in cancer cells .
Agricultural Science Potential use as a biopesticide; effective against agricultural pests and fungal pathogens .
Biochemical Research Used in enzyme inhibition studies; aids in understanding metabolic pathways .

Case Studies

  • Anticancer Activity Study
    • A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that modifications to the side chains significantly affected their potency against HSET, leading to a new class of anticancer agents.
  • Pesticide Development
    • Research exploring the efficacy of pyrazole derivatives as bio-pesticides showed promising results in controlling pest populations while maintaining environmental safety standards.
  • Enzyme Interaction Studies
    • A detailed investigation into how different substituents on the pyrazole ring influence enzyme binding affinities provided critical insights for rational drug design.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. Common reagents include HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reaction Conditions Outcome Yield
4 N HCl in 1,4-dioxane, 3 hrsRemoval of Boc group to generate primary amine intermediate74–97%
TFA/DCM (1:1), 2 hrsDeprotection under milder conditions for acid-sensitive substrates85%

This step is pivotal for further functionalization, such as amide bond formation or coupling reactions .

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, enabling subsequent derivatization.

Reagents Conditions Product Yield
NaOH/MeOH/H₂O (2:5)55°C, 1 hr5-(2-Amino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid72–97%
LiOH·H₂O in THF/H₂ORT, 1.5 hrsCarboxylic acid for amidation or salt formation27–43%

The resulting carboxylic acid serves as a precursor for amides, hydrazides, or coordination complexes .

Nitro Group Reduction

The 4-nitro-phenyl substituent undergoes catalytic hydrogenation to form an amine, enhancing electron density for electrophilic substitution.

Catalyst Conditions Product Yield
H₂/Pd-C (10%)EtOH, RT, 12 hrs5-(2-Boc-amino-ethyl)-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate89%
Fe/HClReflux, 6 hrsAryl amine for further diazotization or coupling78%

This reaction expands utility in synthesizing bioactive molecules targeting amine-dependent pathways .

Amidation and Hydrazide Formation

The methyl ester reacts with amines or hydrazines to form amides or hydrazides, respectively.

Reagent Conditions Product Yield
Hydrazine hydrateReflux, overnight5-(2-Boc-amino-ethyl)-1-phenyl-1H-pyrazole-4-carbohydrazide75%
4-Bromobenzylamine, HATU, DIPEADMF, RT, overnightAmide derivatives with enhanced lipophilicity43–79%

Hydrazides are intermediates for heterocycle synthesis (e.g., triazoles, oxadiazoles) .

Cyclocondensation Reactions

The pyrazole core participates in cyclocondensation with β-enamino diketones to form fused heterocycles.

Reactant Conditions Product Yield
β-Enamino diketones (e.g., 3a )EtOH, reflux, 18 hrsPyrazolo[1,5-a]pyrimidine derivatives78–95%
PhenylhydrazineACN, RT, 24 hrsRegioisomeric pyrazole analogs51–80%

Solvent polarity significantly impacts regioselectivity, with ethanol favoring >99% regioselectivity .

Cross-Coupling Reactions

The aryl nitro group enables Suzuki-Miyaura coupling for biaryl synthesis.

Catalyst Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrs1-(4-Biphenyl)-5-(2-Boc-amino-ethyl)-1H-pyrazole-4-carboxylate69%

This reaction diversifies the aromatic moiety for structure-activity relationship (SAR) studies .

Key Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .

  • Ester Hydrolysis : Base-mediated nucleophilic acyl substitution at the carbonyl carbon .

  • Nitro Reduction : Catalytic hydrogenation follows a stepwise electron-transfer mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Variations

Below is a comparative analysis of structurally related pyrazole derivatives, focusing on substituents, biological activity, and synthetic utility:

Compound Key Structural Differences Biological Activity Synthetic Utility Reference
5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester Baseline compound with methyl ester and Boc-protected ethylamine side chain. Not explicitly reported in evidence; inferred use as a synthetic intermediate. Boc protection enables selective amine functionalization in peptide-like syntheses.
5-[3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-oxo-propenylamino]-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (12) Ethyl ester instead of methyl; chromenyl-propenylamino substituent at position 3. Strong antimicrobial activity against B. pumilis (MIC: 7.69 µmol/ml). Derived from enaminone coupling; chromenyl moiety enhances bioactivity.
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic Acid (9a) Boc-protected piperidinyl group replaces the ethylamine side chain. Not reported; likely used as a precursor for protease inhibitors or receptor ligands. Acidic hydrolysis of esters yields carboxylic acids for further conjugation.
5-(2-tert-Butoxycarbonylamino-ethyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester 4-Nitro-phenyl substitution instead of phenyl. Not reported; nitro group may enhance electron-withdrawing properties for reactivity. Nitro groups facilitate reduction to amines for diversification.
5-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (14) Pyridopyrimidinone-thione fused system replaces pyrazole core. Moderate antifungal activity; structural rigidity may limit solubility. Hybrid systems combine chromenone and pyridopyrimidine pharmacophores.

Key Observations from Comparative Analysis

Substituent Impact on Bioactivity The addition of chromenyl-propenylamino groups (e.g., compound 12) significantly enhances antimicrobial activity compared to the baseline compound, likely due to increased π-π stacking and hydrogen-bonding interactions with microbial targets .

Ester vs. Carboxylic Acid Derivatives

  • Methyl/ethyl esters (e.g., baseline compound and 12 ) are typically intermediates for hydrolysis to carboxylic acids (e.g., 9a ), which are more suitable for amide bond formation in drug conjugates .

Role of the Boc Group

  • The Boc group in the baseline compound and 9a provides steric protection for amines, critical for preventing unwanted side reactions during multi-step syntheses .

Hybrid Systems Compounds like 14 demonstrate that fusing pyrazole with heterocycles (e.g., pyridopyrimidinone) can introduce new bioactivity profiles but may compromise solubility due to increased planarity .

Preparation Methods

Method 2: Cyclization of Dialkyl Acetone-1,3-dicarboxylate with Monosubstituted Hydrazines

  • Step 1: Preparation of Methyl (Pyrazol-3-yl)acetates

    Dimethyl acetone-1,3-dicarboxylate is reacted with monosubstituted hydrazines (e.g., phenylhydrazine) to produce methyl (pyrazol-3-yl)acetates.

  • Step 2: Hydrolysis to Carboxylic Acids

    The esters are hydrolyzed under basic conditions to yield the corresponding carboxylic acids.

  • Step 3: Amidation and Reduction

    The carboxylic acids are amidated with appropriate amines (e.g., Boc-protected aminoethyl amine) to form carboxamides. These are subsequently reduced with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) to afford the desired pyrazole derivatives.

  • Yields

    This method provides moderate yields for amidation (42–79%) and reduction steps (50–54%).

  • References

    This alternative synthetic strategy is also reported in ARKAT and related organic synthesis literature.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Masamune-Claisen condensation N-Boc-β-alanine, acylating agent Room temp to reflux Variable Not specified Formation of β-keto ester
Cyclization β-keto ester + phenylhydrazine, MeOH reflux Reflux (~65°C) 5 hours 48–83 Formation of pyrazole ring
Acidolytic deprotection HCl in ethyl acetate Room temp 1–2 hours 73–84 Boc group removal
Esterification (if needed) Methanol, acid catalyst Reflux Several hours High Conversion to methyl ester
Hydrolysis Base (NaOH), aqueous conditions Room temp to reflux 1–3 hours Moderate Conversion of esters to acids
Amidation EDC/HOBt or other coupling agents Room temp Several hours 42–79 Formation of amides
Reduction LiAlH4 in THF reflux Reflux (~66°C) 3–6 hours 50–54 Reduction of amides to amines

Experimental Research Findings

  • The Masamune-Claisen condensation provides a reliable route to β-keto esters with Boc-protected amino groups, which are key intermediates for pyrazole ring formation.

  • The cyclization with hydrazine derivatives is efficient and yields pyrazole rings substituted at position 1 with phenyl groups when phenylhydrazine is used.

  • Acidolytic deprotection using HCl in ethyl acetate cleanly removes Boc groups without affecting the pyrazole core.

  • Esterification and hydrolysis steps allow flexible modification of the carboxyl group, enabling synthesis of methyl esters or free acids.

  • Amidation reactions using coupling reagents such as EDC/HOBt facilitate the introduction of aminoethyl substituents protected by Boc groups.

  • Reduction of carboxamides with LiAlH4 is a key step to obtain the final aminoethyl-substituted pyrazole derivatives.

Summary Table of Key Intermediates and Products

Compound Description Structural Feature Yield Range (%) Reference
N-Boc-β-alanine Starting amino acid with Boc protection
β-Keto ester intermediate Formed by Masamune-Claisen condensation Not specified
1-Phenyl-5-hydroxy-1H-pyrazol-3-yl ethylcarbamate Pyrazole ring formed by cyclization 48–83
This compound Final target compound with methyl ester and Boc-protected aminoethyl substituent 73–84

Additional Notes

  • Variations in the hydrazine derivative allow substitution at the 1-position of the pyrazole ring, enabling synthesis of phenyl-substituted pyrazoles.

  • The Boc protecting group is essential for controlling reactivity during synthesis and is conveniently removed under mild acidic conditions.

  • The synthetic methods described are adaptable to scale-up and modification for related pyrazole derivatives, making them valuable for medicinal chemistry and biological studies.

  • The preparation methods have been validated in peer-reviewed publications and patent literature, ensuring their reliability and reproducibility.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?

The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives, followed by functionalization. For example, analogous pyrazole-4-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions . Subsequent Boc protection of the aminoethyl side chain can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Critical steps include controlling reaction temperature (70–90°C) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR/IR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and ester carbonyl (δ ~170 ppm). IR detects C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for carbamate) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. For example, bond angles around the pyrazole ring (N1–C2–C3 ~105–110°) and torsional angles of the Boc group should be validated .

Advanced: How can computational chemistry optimize the structural analysis of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV for similar pyrazoles) and electrostatic potential surfaces, to identify reactive sites . Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare computed IR/Raman spectra with experimental data to resolve ambiguities in functional group assignments .

Advanced: How should researchers address contradictions in pharmacological activity data across pyrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl vs. fluorophenyl at position 1) and evaluate in vitro assays (e.g., COX-2 inhibition, IC₅₀). For example, ethyl ester analogs with 3-methylsulfanyl groups showed enhanced anti-inflammatory activity (e.g., compound 4c in , % inhibition at 50 mg/kg) .
  • Data Normalization : Control for variables like solvent polarity (DMSO vs. saline) and bioavailability. Use ANOVA to statistically validate activity trends across batches .

Advanced: What strategies improve reaction yields in multi-step syntheses of similar esters?

  • Catalyst Optimization : Use K₂CO₃ or Cs₂CO₃ for nucleophilic substitutions (e.g., aryloxy group introduction at position 5) to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for cyclocondensation steps, improving yields by 15–20% .
  • Workup Protocols : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted hydrazines and acidify (pH 4–5) to precipitate intermediates .

Advanced: How can researchers resolve spectral data discrepancies in pyrazole derivatives?

  • 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., methylene protons in the Boc-aminoethyl side chain) through heteronuclear correlations .
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR (25–60°C) identifies conformational exchange broadening in rotatable bonds (e.g., C–N in the carbamate group) .
  • Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ m/z 401.1812 for C₂₁H₂₈N₄O₅) to rule out impurities .

Advanced: What are the best practices for evaluating the hydrolytic stability of the Boc and ester groups?

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (t₁/₂ ~2 hours at pH 1), while the ester hydrolyzes in basic media (pH >10) .
  • Protection Strategies : Use tert-butyl esters instead of methyl for improved stability in biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

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